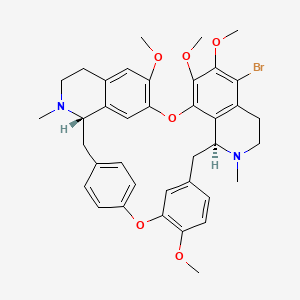

Bromotetrandrine

Description

Contextualization of Tetrandrine (B1684364) as a Parent Compound

Tetrandrine is a naturally occurring bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore, a plant traditionally used in Chinese medicine. frontiersin.orgnih.govresearchgate.netresearchgate.net It serves as a foundational structure within this alkaloid class and has been a subject of extensive research due to its wide range of observed pharmacological effects. guidetopharmacology.orgacs.orgplos.org

Overview of Tetrandrine's Biological Activities in Preclinical Studies

Preclinical studies have demonstrated that tetrandrine possesses a broad spectrum of biological activities. It has been investigated for potential therapeutic effects in various conditions, including cardiovascular diseases, hypertension, silicosis, autoimmune disorders, and inflammatory pulmonary diseases. frontiersin.orgresearchgate.netguidetopharmacology.orgnih.gov

Notably, tetrandrine has shown promising anticancer activities in numerous in vitro and in vivo preclinical models. Its reported effects on cancer cells include the inhibition of proliferation, induction of apoptosis (programmed cell death), and the suppression of migration and invasion. nih.govnih.govnih.govresearchgate.net Tetrandrine has also been observed to induce autophagy and reverse multidrug resistance (MDR) in various cancer cell lines. nih.govnih.govnih.gov For instance, studies have shown that tetrandrine can induce apoptosis in human gastric cancer BGC-823 cells in a dose- and time-dependent manner. plos.org It has also been reported to inhibit proliferation and induce apoptosis in human leukemic U937, human hepatoma HepG2, human lung carcinoma A549, and human colon cancer HCT-116 cells. nih.gov The potential molecular mechanisms underlying tetrandrine's anticancer activities are thought to be related to influencing various cellular pathways, including the p38 MAPK signaling pathway and the induction of reactive oxygen species (ROS). nih.govnih.gov

The following table summarizes some reported preclinical biological activities of Tetrandrine:

| Biological Activity | Observed Effects in Preclinical Models | Relevant Cancer Types/Cell Lines |

| Inhibition of Proliferation | Dose- and time-dependent inhibition of cell viability. plos.org | Human gastric cancer BGC-823, Human leukemic U937, Human hepatoma HepG2, Human lung carcinoma A549, Human colon cancer HCT-116. plos.orgnih.gov |

| Induction of Apoptosis | Increased apoptosis, upregulation of pro-apoptotic proteins (Bax, Bak, Bad), downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xl). plos.org | Human gastric cancer BGC-823, Human leukemic U937, Human hepatoma HepG2, Human lung carcinoma A549, Human colon cancer HCT-116. plos.orgnih.gov |

| Inhibition of Migration and Invasion | Suppressive effects on cell movement and invasiveness. nih.govnih.gov | Various cancer cell types. nih.gov |

| Induction of Autophagy | Potent broad-spectrum autophagy agonist activity. nih.gov | MCF-7, HeLa, PC3, U87, MDA-MB-231, A549 cancer cells, and HFF and HEK 293 nontumorigenic cells. nih.gov |

| Reversal of Multidrug Resistance (MDR) | Inhibition of MDR-1 efflux pump, increasing intracellular concentration of chemotherapeutics. nih.gov | Various drug-resistant cancer cell lines. nih.gov |

| Anti-inflammatory effects | Modulation of inflammation-related genes, reduction of pro-inflammatory factors. frontiersin.orgresearchgate.net | Neuropathic pain models, rheumatoid arthritis models. frontiersin.orgresearchgate.net |

Rationale for Chemical Derivatization of Tetrandrine

Despite its promising biological activities, tetrandrine presents certain limitations that can hinder its therapeutic application, including poor water solubility, low bioavailability, and potential toxicity. researchgate.netresearchgate.netnih.gov These drawbacks have provided a strong rationale for the chemical derivatization of the tetrandrine scaffold. The goal of creating tetrandrine analogues is to improve its physicochemical properties, enhance its biological activity, reduce potential side effects, and explore novel pharmacological profiles. researchgate.netnih.govacs.org Structural modifications aim to address issues such as solubility and bioavailability, thereby potentially increasing efficacy and expanding the therapeutic window. researchgate.netnih.govacs.org Research groups have explored modifications at various positions of the tetrandrine structure, including the nitrogen atoms and specific carbon positions like C-5. acs.orgacs.orgresearchgate.net

Introduction of Bromotetrandrine as a Synthetic Bisbenzylisoquinoline Analogue

This compound is a synthetic analogue of tetrandrine, belonging to the class of bisbenzylisoquinoline alkaloids. It is a chemically modified form of the parent compound, where a bromine atom is typically introduced into the structure. nih.govuni.luctdbase.org

Derivation and Historical Significance in Chemical Biology Research

This compound is derived from tetrandrine through chemical synthesis, often involving bromination reactions. One reported method for the synthesis of 5-bromotetrandrine involves the derivatization of tetrandrine at the C-5 position through bromination under low temperatures using a mild oxidative system such as DMSO/HBr. researchgate.netresearchgate.nettsijournals.com The resulting 5-bromotetrandrine has been utilized as a key intermediate in the synthesis of a series of other tetrandrine derivatives through reactions like the Suzuki-Miyaura cross-coupling. researchgate.nettsijournals.comtsijournals.com

This compound holds significance in chemical biology research primarily as an intermediate for generating a library of novel tetrandrine analogues. researchgate.nettsijournals.comtsijournals.com By introducing a bromine atom at a specific site, it provides a handle for further chemical modifications using cross-coupling reactions and other synthetic strategies. researchgate.netresearchgate.nettsijournals.com This allows researchers to systematically alter the structure of tetrandrine and investigate the impact of these modifications on biological activities. Studies have utilized 5-bromotetrandrine to synthesize derivatives with potentially enhanced antitumor activities compared to the parent compound. researchgate.nettsijournals.comtsijournals.com For example, novel bisbenzylisoquinoline derivatives synthesized from 5-bromotetrandrine via Suzuki-Miyaura reaction have shown stronger cytotoxic effects against certain cancer cell lines, such as A549 human lung cancer cells, than tetrandrine itself. tsijournals.comtsijournals.com

The use of this compound as a synthetic intermediate exemplifies a strategy in chemical biology to explore the structure-activity relationships of natural product scaffolds and develop compounds with improved properties for potential therapeutic applications. nih.govmpg.denih.gov Its historical significance lies in facilitating the creation of diverse libraries of tetrandrine analogues, contributing to the understanding of how structural changes influence the biological effects within the bisbenzylisoquinoline alkaloid class. acs.orgresearchgate.nettsijournals.comtsijournals.com Furthermore, 5-bromotetrandrine has been explored in the context of nanodelivery systems for potentially enhancing cytotoxic effects in multidrug-resistant cancer cell lines and aiding in the reversal of MDR by downregulating P-gp and mdr1 gene expression. nih.govoaepublish.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

62067-29-2 |

|---|---|

Molecular Formula |

C38H41BrN2O6 |

Molecular Weight |

701.6 g/mol |

IUPAC Name |

(1S,14S)-19-bromo-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaene |

InChI |

InChI=1S/C38H41BrN2O6/c1-40-15-13-24-20-31(43-4)33-21-27(24)28(40)17-22-7-10-25(11-8-22)46-32-19-23(9-12-30(32)42-3)18-29-34-26(14-16-41(29)2)35(39)37(44-5)38(45-6)36(34)47-33/h7-12,19-21,28-29H,13-18H2,1-6H3/t28-,29-/m0/s1 |

InChI Key |

ANJMFZGRGHQXMA-VMPREFPWSA-N |

SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)Br)OC)OC |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)Br)OC)OC |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)Br)OC)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bromotetrandrine; BrTet; W-198; W 198; W198; 5-Bromotetrandrine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Bromotetrandrine

Synthesis of 5-Bromotetrandrine

The introduction of a bromine atom at the C-5 position of the tetrandrine (B1684364) scaffold is a key initial step for further chemical modification. This transformation is typically achieved through electrophilic aromatic substitution.

Oxidative Bromination Techniques Utilized (e.g., DMSO/HBr System)

A mild and efficient method for the synthesis of 5-bromotetrandrine involves an oxidative bromination reaction. researchgate.net This technique utilizes a combination of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr). researchgate.netrsc.org In this system, HBr acts as the source of bromide, while DMSO serves as a mild and inexpensive oxidant. rsc.orgnih.govresearchgate.net The reaction converts tetrandrine into 5-bromotetrandrine, which can then be used as a versatile intermediate for further derivatization. researchgate.net This approach is valued for its operational simplicity and the use of readily available and less hazardous reagents compared to molecular bromine. nih.govresearchgate.net

Generation of Novel Bromotetrandrine Analogues

The bromine atom at the C-5 position of this compound is strategically placed for participation in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Application of Suzuki-Miyaura Cross-Coupling Reactions for C-5 Position Modification

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. yonedalabs.comlibretexts.org In the context of this compound, this reaction is employed to couple 5-bromotetrandrine with various arylboronic acids. researchgate.net The reaction is catalyzed by a palladium complex, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and requires a base, like sodium carbonate, to proceed. This methodology has been successfully used to synthesize a series of novel tetrandrine derivatives where the C-5 position is substituted with different aryl groups. nih.gov The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of functionalized aryl groups, significantly diversifying the chemical space around the tetrandrine core. rsc.org

Table 1: Examples of this compound Derivatives Synthesized via Suzuki-Miyaura Coupling

| Reactant A | Reactant B (Arylboronic Acid) | Catalyst | Resulting C-5 Substituted Derivative |

|---|---|---|---|

| 5-Bromotetrandrine | Phenylboronic acid | Pd(PPh₃)₄ | 5-Phenyltetrandrine |

| 5-Bromotetrandrine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 5-(4-Methoxyphenyl)tetrandrine |

| 5-Bromotetrandrine | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ | 5-(Naphthalen-2-yl)tetrandrine |

Implementation of Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling reaction provides a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has been utilized to synthesize 5-alkynyltetrandrine derivatives from 5-bromotetrandrine. researchgate.netnih.gov The process typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, which can also serve as the solvent. wikipedia.orgyoutube.com The reaction proceeds under mild conditions, making it suitable for complex molecules like tetrandrine. wikipedia.org This method allows for the attachment of various alkyne-containing moieties to the C-5 position, yielding a range of 5-substituted tetrandrine derivatives with a linear alkyne linker. researchgate.netnih.gov

Synthesis of Bis-N-substituted this compound Derivatives

Derivatization of the tetrandrine scaffold can also occur at its two tertiary amine positions. The synthesis of bis-N-substituted derivatives typically involves the quaternization of these nitrogen atoms. semanticscholar.orgacs.org This strategy has been explored for the parent tetrandrine molecule to improve properties such as aqueous solubility. acs.org The reaction involves treating tetrandrine with alkylating agents, such as 3-(2-bromoethyl)indole or 1-(bromomethyl)pyrene, to attach substituents to both nitrogen atoms. semanticscholar.org While this functionalization on the nitrogen atoms is an established strategy for the tetrandrine core, the specific synthesis of bis-N-substituted derivatives starting from this compound is a less commonly documented pathway.

Methodologies for Structural Elucidation of this compound Derivatives

Following the synthesis of novel this compound analogues, their chemical structures must be rigorously confirmed. A combination of standard spectroscopic techniques is employed for this purpose. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are used to determine the carbon-hydrogen framework of the molecule. Chemical shifts, coupling constants, and integration patterns in ¹H NMR spectra provide detailed information about the connectivity of protons, while ¹³C NMR reveals the chemical environment of each carbon atom. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) : HRMS is utilized to determine the precise molecular weight and elemental formula of the synthesized compounds. researchgate.net This technique provides a highly accurate mass-to-charge ratio (m/z), which is compared against the calculated value for the proposed structure, thereby confirming its elemental composition. For example, the derivative 5-(6-methoxynaphthalen-2-yl)-tetrandrine was confirmed by ESI-MS, showing an [M+H]⁺ ion at m/z 779.5, corresponding to the calculated value for the formula C₄₉H₅₀N₂O₇.

These analytical methods are fundamental in synthetic chemistry for verifying the successful formation of the target derivatives and ensuring their structural integrity. mdpi.comrsc.orgnih.gov

Molecular and Cellular Mechanisms of Multidrug Resistance Reversal by Bromotetrandrine

Modulation of ATP-Binding Cassette (ABC) Transporters

Bromotetrandrine exerts its MDR reversal effects primarily by modulating the activity and expression of ABC transporters, with a notable focus on P-gp.

A key mechanism by which this compound reverses MDR is through the direct inhibition of P-gp-mediated drug efflux, thereby increasing the intracellular concentration of cytotoxic drugs.

Studies suggest that this compound can act as a competitive inhibitor of P-gp. Competitive inhibitors compete with substrate drugs for binding to the active transport sites on the P-gp transporter. By occupying these sites, this compound can impede the efflux of co-administered chemotherapeutic agents that are substrates for P-gp. researchgate.netciteab.comnih.govnih.govuni.lu This competitive binding prevents P-gp from effectively transporting the chemotherapy drug out of the cell. researchgate.netnih.govuni.lu

A direct consequence of P-gp inhibition by this compound is the enhanced intracellular accumulation of chemotherapeutic drugs within resistant cancer cells. Research has shown that Br-Tet significantly increases the intracellular accumulation of drugs like doxorubicin (B1662922) (Dox) and daunorubicin (B1662515) (DNR) in various MDR cell lines. wikipedia.orgwikipedia.orgresearchgate.netmims.comfishersci.caciteab.comwikidata.orgciteab.com For instance, in MDR KBv200 cells, this compound enhanced the intracellular accumulation of Dox in a concentration-dependent manner. wikipedia.org Similarly, in MCF-7/Dox cells, Br-Tet significantly increased the intracellular accumulation of Dox dose-dependently. wikipedia.org Flow cytometry analysis has also demonstrated that this compound significantly increased the accumulation of DNR in K562/A02 cells. researchgate.netmims.comfishersci.cawikidata.org This increased intracellular drug concentration is crucial for restoring the sensitivity of resistant cells to chemotherapy. citeab.comwikidata.org

Data on the enhancement of intracellular drug accumulation by this compound is illustrated by findings in K562/A02 cells treated with daunorubicin (DNR) and this compound (BrTet):

| Treatment Group | Intracellular DNR Accumulation (% of control) |

| DNR alone | 100 |

| 1 µmol/L Tetrandrine (B1684364) | 194.32 researchgate.netmims.com |

| 2 µmol/L this compound | 371 researchgate.netmims.com |

This table shows that this compound at 2 µmol/L led to a significantly higher increase in intracellular DNR accumulation compared to tetrandrine at 1 µmol/L. researchgate.netmims.com

Beyond functional inhibition, this compound has also been observed to influence the expression levels of ABC transporters, particularly P-gp.

Studies using techniques such as Western blot analysis have indicated that this compound can lead to a decrease in the protein expression levels of P-gp in MDR cell lines. researchgate.netmims.comfishersci.caciteab.comwikidata.orgfishersci.cafishersci.caciteab.comnih.gov For example, treatment with this compound resulted in a decrease in the expression levels of P-gp in K562/A02 cells. wikidata.orgfishersci.cafishersci.caciteab.com Another study showed that BrTet inhibited the overexpression of P-gp in MCF-7/Dox cells. wikipedia.org The combination of this compound and daunorubicin also decreased MDR1/P-gp levels under hypoxic conditions in K562 cells. citeab.comnih.gov

Specific data on the reduction of P-gp protein levels by this compound has been reported in K562/A02 cells:

| Treatment Group | P-gp Protein Level (% of control) |

| Control | 100 |

| 1 µmol/L Tetrandrine | 41.53 researchgate.netmims.com |

| 2 µmol/L this compound | 47.80 researchgate.netmims.com |

This table illustrates that both tetrandrine and this compound reduced P-gp protein levels in K562/A02 cells, with this compound showing a comparable effect to tetrandrine at the tested concentrations. researchgate.netmims.com

In addition to affecting P-gp protein levels, this compound has been shown to downregulate the expression of the mdr1 gene, which encodes for P-gp. researchgate.netciteab.commims.comfishersci.caciteab.comwikidata.orgfishersci.cafishersci.caciteab.comnih.gov Real-time polymerase chain reaction (RT-PCR) and Western blotting analyses have been used to examine the mRNA and protein levels of mdr1 and P-gp, respectively, in studies investigating the effects of this compound on MDR. fishersci.cawikidata.orgfishersci.cafishersci.caciteab.com Results from these studies indicate that this compound can downregulate the level of the mdr1 gene. fishersci.cawikidata.orgfishersci.caciteab.com The combination of imatinib (B729) and this compound also led to a significant decrease in the gray-scale values of mdr1 mRNA expression in K562/A02 cells. fishersci.ca Furthermore, the combination of BrTet and DNR decreased MDR1/P-gp levels under hypoxic conditions. citeab.comnih.gov However, one study noted that while BrTet inhibited the overexpression of P-gp, it had no effect on mdr1 expression in MCF-7/Dox cells. wikipedia.org This suggests that the mechanisms of action might vary depending on the cell line and experimental conditions.

Data regarding the impact of this compound on mdr1 mRNA expression in K562/A02 cells is presented below:

| Treatment Group | mdr1 mRNA Level (% of control) |

| Control | 100 |

| 1 µmol/L Tetrandrine | 2 researchgate.netmims.com |

| 2 µmol/L this compound | 12 researchgate.netmims.com |

Downregulation of ABC Transporter Expression

Modulation of Multidrug Resistance-Associated Protein 7 (MRP7/ABCC10)

Multidrug Resistance-Associated Protein 7 (MRP7), also known as ABCC10, is an ABC transporter that confers resistance to several anticancer agents, including taxanes and vinca (B1221190) alkaloids. nih.govsemanticscholar.orgresearchgate.netplos.org Research indicates that this compound can reverse MDR in cells overexpressing MRP7. nih.govnih.govcusabio.com Studies in K562 cells, a chronic myelogenous leukemia cell line, and its doxorubicin-resistant counterpart K562/A02, which overexpresses MRP7, have shown that this compound can significantly reduce the expression levels of MRP7. nih.govnih.gov For instance, treatment with 2 µmol/L this compound decreased MRP7 mRNA levels to 12% and protein levels by 83.7% in K562/A02 cells. nih.gov This downregulation of MRP7 expression contributes to increased intracellular accumulation of chemotherapeutic drugs like daunorubicin, thereby enhancing their cytotoxic effects. nih.govresearchgate.net

Interactions with Other ABC Transporter Subfamilies (e.g., MRP1, BCRP)

While a significant focus has been on MRP7, this compound has also been shown to reverse P-glycoprotein (P-gp)-mediated MDR. nih.goviiarjournals.orgnih.gov P-gp, encoded by the ABCB1 gene, is another major ABC transporter involved in drug efflux and MDR. iiarjournals.orgmdpi.com Studies have demonstrated that this compound can enhance the sensitivity of cells overexpressing P-gp to various chemotherapeutic agents, including doxorubicin, paclitaxel (B517696), taxotere, vincristine (B1662923), and epirubicin (B1671505). iiarjournals.orgnih.gov This reversal activity is associated with increased intracellular accumulation of these drugs in resistant cells. iiarjournals.orgnih.gov Although this compound increases drug accumulation, some studies indicate it may not significantly reduce P-gp expression levels, suggesting that its interaction with P-gp might involve other mechanisms, such as inhibiting its efflux function. mdpi.comnih.gov Information regarding direct interactions or modulation of MRP1 (ABCC1) and BCRP (ABCG2) by this compound was not prominently found in the search results, with the primary focus in the provided context and search results being on P-gp and MRP7.

Induction of Apoptotic Pathways

Beyond its effects on drug transporters, this compound has been shown to induce apoptosis in cancer cells, particularly in combination with chemotherapeutic agents. nih.govricest.ac.ir Apoptosis is a programmed cell death pathway crucial for maintaining tissue homeostasis and eliminating damaged or unwanted cells. mdpi.combiolegend.com Dysregulation of apoptosis is a hallmark of cancer. biolegend.com

Activation of Caspase Cascades (e.g., Caspase-3, Caspase-9)

Apoptosis is executed by a cascade of cysteine proteases known as caspases. mdpi.combiolegend.comwikipedia.org Initiator caspases (like caspase-9) are activated first, which then cleave and activate executioner caspases (like caspase-3). mdpi.combiolegend.comwikipedia.org Studies have shown that this compound, particularly in combination with doxorubicin, can induce the activation of caspase-3 and caspase-9 in resistant cancer cells. nih.govreferencecitationanalysis.com This activation is a key step in the execution phase of the mitochondrial apoptotic pathway. nih.govmdpi.com

Modulation of Bcl-2 Family Proteins (e.g., BAX/Bcl-2 Ratio)

The Bcl-2 protein family plays a critical role in regulating the intrinsic apoptotic pathway. nih.govmdpi.combiolegend.comhznu.edu.cn This family includes both anti-apoptotic proteins (like Bcl-2) and pro-apoptotic proteins (like BAX). nih.govbiolegend.comwaocp.orgresearchgate.net The balance between these proteins, particularly the BAX/Bcl-2 ratio, determines a cell's susceptibility to apoptosis. nih.govricest.ac.irwaocp.orgresearchgate.netdntb.gov.ua An elevated BAX/Bcl-2 ratio favors apoptosis. nih.govricest.ac.irwaocp.orgresearchgate.net Research indicates that this compound treatment can lead to an increase in the BAX/Bcl-2 ratio in resistant cancer cells. nih.govricest.ac.ir This modulation shifts the balance towards pro-apoptotic signaling, contributing to the induction of cell death. nih.govricest.ac.ir

Cytochrome c Release

Mitochondria are central to the intrinsic apoptotic pathway. nih.govmdpi.comwikipedia.org Upon receiving apoptotic signals, mitochondria release pro-apoptotic factors, including cytochrome c, into the cytoplasm. nih.govmdpi.comwikipedia.orgnih.gov Cytoplasmic cytochrome c then binds with Apaf-1 and procaspase-9 to form the apoptosome, leading to caspase-9 activation. mdpi.comwikipedia.org Studies have demonstrated that this compound treatment can induce the release of cytochrome c from mitochondria into the cytosol in resistant cancer cells, a crucial event in triggering the caspase cascade and subsequent apoptosis. nih.govnih.gov

Influence on Cell Cycle Progression

Induction of Cell Cycle Arrest in Specific Phases (e.g., G1, S, G2)

Cell cycle dysregulation is a hallmark of cancer, allowing uncontrolled proliferation. Inducing cell cycle arrest in cancer cells is a strategy to inhibit their growth and enhance the effectiveness of chemotherapeutic agents. Some studies suggest that this compound can induce cell cycle arrest in specific phases, depending on the cancer cell line researchgate.net. For instance, certain natural compounds, including tetrandrine (the parent compound of this compound), have been reported to promote cell cycle arrest mdpi.com. While direct detailed data on this compound's specific effects on G1, S, or G2 phases across various cell types are not extensively detailed in the provided snippets, the general mechanism of cell cycle arrest is a recognized strategy in overcoming resistance researchgate.net.

Regulation of Cell Cycle Regulatory Proteins (e.g., Cyclins, CDKs, p21, p27)

The progression of the cell cycle is tightly controlled by a network of regulatory proteins, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors such as p21 and p27 creative-diagnostics.commdpi.comnih.gov. Cyclins bind to CDKs, activating their kinase activity, which in turn phosphorylates substrates that drive cell cycle transitions creative-diagnostics.commdpi.com. CDK inhibitors like p21 and p27 can bind to cyclin-CDK complexes, inhibiting their activity and causing cell cycle arrest creative-diagnostics.comnih.gov. Dysregulation of these proteins is frequently observed in cancer creative-diagnostics.commdpi.comnih.gov. While the provided information highlights the general roles of these proteins in cell cycle regulation and cancer creative-diagnostics.commdpi.comnih.govoncotarget.com, specific research detailing how this compound directly regulates the expression or activity of cyclins, CDKs, p21, or p27 in the context of MDR reversal is not explicitly available in the search results. However, given that this compound may induce cell cycle arrest, it is plausible that it influences the balance or activity of these regulatory proteins .

Modulation of Intracellular Signaling Networks

Intracellular signaling networks play critical roles in cell survival, proliferation, and the development of drug resistance aimspress.comresearchgate.netwalshmedicalmedia.com. Modulating these pathways can therefore impact the MDR phenotype.

Involvement of Protein Kinase C (PKC)

Protein Kinase C (PKC) is a family of enzymes involved in various cellular functions, including cell proliferation, death, and the regulation of drug transporters mdpi.comtandfonline.com. PKC has been linked to multidrug resistance, with some isoforms, particularly PKCα, potentially playing a major role mdpi.compsu.edu. Activation of PKC can lead to the phosphorylation of P-gp, potentially enhancing its efflux activity and contributing to MDR mdpi.com. Conversely, targeting PKC, especially PKCα, has shown potential in attenuating or reversing drug resistance mdpi.compsu.edu. The provided search results indicate a mechanistic link between MDR1 (the gene encoding P-gp) and certain PKC isoenzymes, suggesting that modulating PKC activity could be a strategy to overcome resistance psu.edu. While the direct interaction or modulation of PKC by this compound is not explicitly detailed, the involvement of PKC in MDR suggests this could be a potential area influenced by this compound in its resistance reversal effects nih.govmdpi.compsu.edu.

Impact on ERK and AKT Signaling Pathways

The Extracellular signal-regulated kinase (ERK) and AKT signaling pathways are crucial for cell survival, proliferation, and resistance to apoptosis aimspress.comfrontiersin.orgmdpi.com. Activation of the PI3K/AKT/mTOR pathway, which includes AKT, is frequently dysregulated in cancers and can contribute to drug resistance by upregulating ABC transporter expression, including P-gp aimspress.comfrontiersin.org. Similarly, the ERK pathway is involved in cell survival and can be a target in cancer therapy mdpi.com. Inhibiting these pathways has been explored as a strategy to overcome drug resistance aimspress.comfrontiersin.orgmdpi.com. Some studies on related compounds or MDR reversal mechanisms mention the involvement of ERK and AKT pathways oncotarget.comaimspress.commdpi.comcore.ac.uk. While one snippet mentions "ERK signaling" and "HSP27/p38/AKT" in the context of a study involving 5-bromotetrandrine and magnetic nanoparticles for MDR reversal in K562/A02 cells, the specific impact of this compound alone on these pathways is not elaborated upon core.ac.uk. However, given the significance of ERK and AKT in MDR, it is plausible that this compound's effects on resistance involve modulation of these signaling cascades aimspress.comfrontiersin.orgmdpi.com.

Interactions with Nucleic Acids (e.g., DNA Binding Properties)

Interactions between small molecules and nucleic acids, such as DNA binding, can play a role in their biological activity, including their effects on cell proliferation and response to chemotherapy acs.orgthermofisher.comatdbio.com. Compounds can interact with DNA through various mechanisms, including intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone acs.orgthermofisher.comatdbio.com. These interactions can influence processes like DNA replication, transcription, and repair thermofisher.comatdbio.com. While the provided search results discuss the DNA-binding properties of tetrandrine derivatives acs.org, and the general concept of protein-nucleic acid interactions thermofisher.comdntb.gov.ua, there is no direct information detailing the specific DNA binding properties of this compound itself or how such interactions might contribute to its MDR reversal mechanisms. The study on tetrandrine derivatives indicates that modifications can influence their interaction with DNA acs.org.

Structure Activity Relationship Sar Studies of Bromotetrandrine and Its Analogues

Comparative Analysis of Bromotetrandrine Versus Tetrandrine (B1684364) Efficacy

Comparing the efficacy of this compound (BrTet) and its parent compound, tetrandrine (Tet), provides insights into the impact of bromine substitution on biological activity. Both compounds have been shown to effectively reverse P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in vitro. nih.govresearchgate.net

Influence of Bromine Substitution on Multidrug Resistance Reversal Potency

Studies have indicated that the introduction of a bromine atom at the C-5 position of tetrandrine can enhance its potency in reversing multidrug resistance. This compound has demonstrated the ability to reverse doxorubicin (B1662922) resistance in MDR human breast cancer MCF-7/Dox cells in a dose-dependent manner. oncotarget.comnih.gov It has also been effective in reversing resistance to vincristine (B1662923), doxorubicin, and paclitaxel (B517696) in MDR KBv200 human oral epidermoid carcinoma cells, as well as innate vincristine and doxorubicin resistance in Bel7402 human hepatocellular carcinoma cells. oncotarget.comnih.gov

At the same concentrations, this compound's potency in reversing doxorubicin resistance in MCF-7/Dox cells was greater than that of tetrandrine. nih.gov While both tetrandrine and 5-bromotetrandrine can effectively reverse P-gp-mediated MDR, their mechanisms may involve the down-regulation of multidrug resistance associated protein 7 (MRP7) expression. nih.govresearchgate.netnih.gov Experiments have shown that both compounds can decrease the mRNA and protein levels of MRP7 in resistant cell lines. nih.govresearchgate.net For instance, in K562/A02 cells, 1 µmol/L Tet and 2 µmol/L BrTet significantly increased the accumulation of daunorubicin (B1662515) (DNR) by 94.32% and 271%, respectively. nih.govresearchgate.net At the same molar concentration, the effects of Tet and BrTet on inhibiting the protein level of MRP7 expression did not show a significant difference. nih.govresearchgate.net

This compound has also shown significant MDR reversal activity in vivo. nih.goviiarjournals.org In nude mice bearing KBv200 xenografts, administration of this compound significantly enhanced the antitumor activity of doxorubicin and reversed paclitaxel resistance. nih.goviiarjournals.org This in vivo MDR reversal activity was associated with an enhancement of chemotherapeutic drug accumulation in tumor tissue. iiarjournals.orgmdpi.com

Systematic Investigations of Structural Modifications on Biological Activity

Systematic structural modifications of tetrandrine have been explored to identify derivatives with improved biological activity. Modifications have primarily focused on positions like C-5 and C-14. researchgate.net

Effects of Substituents at the C-5 Position on Antitumor Potential

Substitution at the C-5 position of tetrandrine has been shown to influence its antitumor activity. researchgate.nettsijournals.com Introducing halogens and alkyl groups at this position can enhance the antitumor potential of tetrandrine derivatives. researchgate.net While the provided search results specifically highlight the effect of bromine substitution at C-5 on MDR reversal, the general principle of C-5 modification impacting antitumor activity is noted in the literature regarding tetrandrine derivatives. researchgate.nettsijournals.com

Role of Nitrogen Atom Modifications (e.g., Quaternization)

Modifications to the nitrogen atoms in the tetrandrine structure, such as quaternization to form quaternary salts, can also impact biological activity. researchgate.net This type of modification at the two tertiary amine nitrogen sites has been shown to potentially enhance the antitumor activity of tetrandrine derivatives. researchgate.net

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational approaches, such as molecular docking and molecular dynamics simulations, are valuable tools in SAR elucidation. mpg.demdpi.comnih.govfrontiersin.orgrsc.orgnih.govnih.govfrontiersin.org These methods can help predict the binding affinity of compounds to target proteins, understand the nature of interactions, and analyze the stability of ligand-protein complexes. mpg.denih.govfrontiersin.orgrsc.orgnih.govfrontiersin.org

Molecular docking can be used to study the interaction of ligand molecules within the binding pocket of a target protein, identifying essential amino acid interactions and predicting binding energy. mpg.defrontiersin.org Molecular dynamics simulations can further assess the stability of these interactions and provide insights into the dynamic behavior of the ligand-protein complex in a simulated physiological environment. nih.govrsc.orgnih.govnih.govfrontiersin.org While the provided search results discuss the application of these methods in general SAR studies and in the context of other drug targets like SARS-CoV-2 proteins, their specific application to elucidating the SAR of this compound and its analogues, particularly regarding their interaction with P-gp or MRP7, was mentioned in the context of tetrandrine (CID 73078) frontiersin.org but not explicitly for this compound (CID 9831563) in the provided snippets. However, these computational techniques are broadly applicable to understanding the molecular basis of drug activity and resistance reversal for compounds like this compound. mpg.demdpi.comnih.govfrontiersin.orgrsc.orgnih.govnih.govfrontiersin.org

Preclinical Pharmacological Investigations and Therapeutic Potential of Bromotetrandrine

In Vitro Cytotoxic and Multidrug Resistance Reversal Efficacy

In vitro studies using various human cancer cell lines have demonstrated the ability of bromotetrandrine to enhance the effectiveness of conventional chemotherapeutic agents, particularly in drug-resistant lines. nih.govoncotarget.comnih.gov This effect is often associated with its capacity to reverse MDR, frequently linked to the inhibition of P-glycoprotein. nih.govoncotarget.comnih.govnih.goviiarjournals.org

Studies on Human Leukemia Cell Lines (e.g., K562/A02, P388, U937)

Research has investigated the effects of this compound on human leukemia cell lines, including drug-resistant variants. Studies involving K562/A02 cells, a doxorubicin-resistant human leukemia cell line, have shown that 5-bromotetrandrine can reverse multidrug resistance. unimi.itunimi.it Magnetic iron oxide nanoparticles carrying 5-bromotetrandrine have been shown to increase cytotoxicity and favor daunorubicin (B1662515) accumulation in MDR cell lines, downregulating mdr1 gene and P-gp expression, thus contributing to MDR reversal in a leukemic cell line. oaepublish.comresearchgate.net Previous investigations have demonstrated that daunorubicin and 5-bromotetrandrine attached to magnetic iron oxide nanoparticles revealed a considerable cytotoxic effect on drug-resistant leukemia K562/A02 cells. researchgate.net

Investigations in Lung Cancer Cell Lines (e.g., A549)

While the provided search results primarily focus on the MDR reversal capabilities of tetrandrine (B1684364) and its derivatives in other cancer types, one source mentions a study on the reversal of P-gp-mediated multidrug resistance by this compound in vivo, which is associated with enhanced accumulation of chemotherapeutical drugs in tumor tissue, referencing a study that included A549 cells. iiarjournals.orgiiarjournals.org Another study discusses tetrandrine's synergistic caspase-dependent apoptotic cell death effect in combination with chloroquine (B1663885) in human lung cancer cell lines (Calu-1 and A549). oncotarget.com However, direct detailed data on this compound's specific cytotoxic or MDR reversal efficacy in A549 cells from these searches are limited.

Evaluation in Breast Cancer Cell Lines (e.g., MCF-7/Dox)

This compound has been shown to reverse doxorubicin (B1662922) resistance in MDR human breast cancer MCF-7/Dox cells in a dose-dependent manner. nih.govoncotarget.comnih.gov Its potency in reversing doxorubicin resistance in MCF-7/Dox cells was reported to be greater than that of tetrandrine at the same concentrations. nih.gov Coencapsulated doxorubicin and this compound lipid nanoemulsions displayed significantly enhanced cytotoxicity in DOX-resistant human breast cancer cells (MCF-7/ADR) compared with doxorubicin loaded lipid nanoemulsions, which is attributed to enhanced intracellular uptake of doxorubicin in these cells. nih.govacs.orgmdpi.commdpi.com This activity may be associated with the inhibition of P-gp overexpression and the increase in intracellular accumulation of anticancer drugs. oncotarget.com

Research in Hepatocellular Carcinoma Cell Lines (e.g., HepG2, Bel7402)

This compound has demonstrated the ability to reverse innate vincristine (B1662923) and doxorubicin resistance in human hepatocellular carcinoma Bel7402 cells. nih.govoncotarget.comnih.gov One study indicated that 5-bromotetrandrine enhances the sensitivity of doxorubicin-induced apoptosis in intrinsic resistant human hepatic cancer Bel7402 cells. spandidos-publications.com While HepG2 is a commonly studied hepatocellular carcinoma cell line, the provided search results primarily highlight this compound's effects on Bel7402 cells in the context of MDR reversal. nih.govoncotarget.comnih.govspandidos-publications.com

Assessment in Oral Epidermoid Carcinoma Cell Lines (e.g., KBv200)

This compound has been shown to reverse resistance to vincristine, doxorubicin, and paclitaxel (B517696) in MDR human oral epidermoid carcinoma KBv200 cells. nih.govoncotarget.comnih.gov BrTet significantly enhanced the cytotoxicity of doxorubicin, paclitaxel, taxotere, vincristine, and epirubicin (B1671505) in KBv200 cells but not in the parental drug-sensitive KB cells. iiarjournals.org The IC50 of BrTet to KBv200 and KB cell lines were reported as 6.167±0.630 µmol/l and 5.137±0.266 µmol/l, respectively, showing a steep curve between active and inactive concentrations. iiarjournals.org BrTet increased the doxorubicin accumulation in the MDR KBv200 cell line in a time- and dose-dependent manner, although it did not reduce the expression of P-gp in these cells. iiarjournals.org Derivatives of tetrandrine such as this compound have been found to be candidates for effective MDR reversing agents in cancer chemotherapy in human oral cancer MDR KBv200 cells. spandidos-publications.comalliedacademies.org Even at a concentration of 2 mM, 5-Bromotetrandrine exerted cytotoxicity in KBv200 cells. researchgate.net

Efficacy in Other Cancer Cell Lines

Beyond the specific cell lines listed, the search results indicate that derivatives of tetrandrine, including this compound, have displayed anti-MDR activity in various cancer cell lines. oncotarget.comnih.gov For instance, tetrandrine itself has shown synergistic cytotoxic effects in P-gp mediated MDR Caco-2 and CEM/ADR5000 cancer cells. nih.gov However, detailed information specifically on this compound's efficacy in a broad range of other cancer cell lines beyond those explicitly covered in the outline is limited in the provided search results.

Here is a summary of some key findings regarding this compound's effects on specific cancer cell lines:

| Cancer Type | Cell Line | Effect Observed | Key Findings | Source(s) |

| Leukemia | K562/A02 | MDR reversal, Enhanced cytotoxicity with daunorubicin | Increased daunorubicin accumulation, downregulation of mdr1 and P-gp expression (with nanoparticles). oaepublish.comresearchgate.net | unimi.itunimi.itoaepublish.comresearchgate.net |

| Breast Cancer | MCF-7/Dox | Reversal of doxorubicin resistance, Enhanced cytotoxicity with doxorubicin nanoemulsions | Dose-dependent reversal, greater potency than tetrandrine, increased intracellular doxorubicin accumulation. nih.govoncotarget.comnih.govnih.govacs.orgmdpi.commdpi.com | nih.govoncotarget.comnih.govnih.govacs.orgmdpi.commdpi.com |

| Hepatocellular Carcinoma | Bel7402 | Reversal of vincristine and doxorubicin resistance, Enhanced apoptosis with doxorubicin | Reversal of innate resistance, enhances doxorubicin-induced apoptosis in intrinsic resistant cells. nih.govoncotarget.comnih.govspandidos-publications.com | nih.govoncotarget.comnih.govspandidos-publications.com |

| Oral Epidermoid Carcinoma | KBv200 | Reversal of resistance to vincristine, doxorubicin, paclitaxel, taxotere, epirubicin | Significant enhancement of cytotoxicity, increased doxorubicin accumulation, potential as MDR reversing agent. nih.govoncotarget.comnih.goviiarjournals.orgspandidos-publications.comalliedacademies.orgresearchgate.net | nih.govoncotarget.comnih.goviiarjournals.orgspandidos-publications.comalliedacademies.orgresearchgate.net |

In Vivo Antitumor Efficacy in Animal Models

Preclinical studies using various animal models have explored the antitumor efficacy of this compound, particularly in the context of reversing multidrug resistance. iiarjournals.orgmdpi.comglobalresearchonline.netnih.gov These models often involve xenografts of human cancer cells or murine leukemia cell lines. iiarjournals.orgmdpi.comacs.orgcore.ac.uk

Xenograft Models (e.g., Nude Mice with KBv200 Xenografts)

Studies utilizing nude mice bearing human KBv200 cell xenografts have demonstrated the effects of this compound on tumor growth, particularly in combination with chemotherapeutic agents. iiarjournals.orgmdpi.com The KBv200 cell line is a multidrug-resistant human oral epidermoid carcinoma cell line that overexpresses P-glycoprotein (P-gp), a major contributor to MDR. iiarjournals.orgmdpi.comglobalresearchonline.net

This compound alone has shown some reduction in tumor growth in this model. For instance, at doses of 7.5 mg/kg and 10 mg/kg, this compound alone resulted in a reduction of tumor growth by 14.8% and 23.5%, respectively, in KBv200 xenograft nude mice. mdpi.com

Co-administration of this compound with chemotherapeutic drugs has been investigated to assess its ability to enhance the efficacy of these agents in resistant tumors. Co-administration of 10 mg/kg this compound and 2 mg/kg epirubicin significantly enhanced the antitumor activity of epirubicin in KBv200 xenograft nude mice. mdpi.com This enhanced effect was observed without an increase in toxicity. mdpi.com this compound has also been shown to increase the accumulation of doxorubicin within the KBv200 xenograft tissue. iiarjournals.orgmdpi.com This increased accumulation is suggested to be due to the inhibition of P-gp transport function by this compound derivatives, rather than affecting P-gp mRNA or protein expression. mdpi.com

The following table summarizes representative data on the effect of this compound alone and in combination with epirubicin on tumor growth in KBv200 xenograft nude mice:

| Treatment Group | Tumor Growth Reduction (%) |

| This compound (7.5 mg/kg) | 14.8 |

| This compound (10 mg/kg) | 23.5 |

| Epirubicin (2 mg/kg) + this compound (10 mg/kg) | Significantly enhanced compared to epirubicin alone mdpi.com |

Murine Leukemia Models (e.g., P388/ADR)

Murine leukemia models, such as the P388/ADR model, have also been utilized in preclinical studies to evaluate the potential of compounds to overcome MDR. acs.orgcore.ac.uk The P388/ADR cell line is a doxorubicin-resistant murine leukemia cell line. Studies using this model have investigated the efficacy of various strategies, including nanoparticle formulations, in reversing MDR. While direct studies specifically detailing this compound's efficacy as a single agent or in combination in the P388/ADR model were not extensively found in the provided context, related research on overcoming MDR in this model highlights the relevance of such leukemia models for evaluating MDR reversal agents. acs.orgcore.ac.uk For example, doxorubicin-loaded solid lipid nanoparticles demonstrated potential in overcoming P-gp-mediated MDR in both in vitro P388/ADR leukemia cells and in vivo in a murine leukemia mouse model, suggesting the utility of this model for evaluating MDR reversal. core.ac.uk

Tumor Growth Inhibition Studies in Preclinical Settings

Beyond specific models, preclinical studies generally assess the ability of a compound to inhibit tumor growth. mdpi.comresearchgate.netuni.luantineo.fr Tumor growth inhibition is a key endpoint in evaluating the potential antitumor efficacy of a therapeutic agent. antineo.fr These studies involve monitoring tumor volume or weight over time in treated versus control groups of animals bearing tumors. researchgate.netmdpi.com

In the context of this compound, studies in KBv200 xenograft models have directly measured tumor growth reduction. mdpi.com The observed reduction in tumor growth with this compound alone and the enhanced inhibition when combined with epirubicin in this MDR model demonstrate its capacity for tumor growth inhibition, particularly in resistant settings. mdpi.com

Preclinical Pharmacokinetics and Metabolism Studies (e.g., in rats)

Pharmacokinetic (PK) and metabolism studies are crucial in preclinical development to understand how a compound is absorbed, distributed, metabolized, and excreted in a living organism. fda.govmdpi.com Studies in animal models, such as rats, provide valuable data to predict drug behavior in humans. fda.govmdpi.comresearchgate.net

Preclinical pharmacokinetic and metabolism studies of this compound have been conducted, including investigations in rats. researchgate.netntu.edu.sg

Absorption and Distribution Patterns in Animal Models

Studies in rats have investigated the tissue distribution of this compound. researchgate.net Understanding the absorption and distribution patterns helps determine where the compound goes in the body and in what concentrations. For example, studies on other compounds in rats and beagle dogs have shown rapid distribution to various tissues after intravenous administration, with notable concentrations in organs like fat and liver. nih.gov While specific quantitative data on this compound's absorption and distribution patterns in animal models were not detailed in the provided snippets, the mention of tissue distribution studies in rats indicates that this aspect of its preclinical pharmacology has been explored. researchgate.net

Metabolite Identification in Animal Models

Metabolism studies aim to identify the metabolites of a compound formed in the body. ijpras.comnoaa.govwuxiapptec.com Identifying metabolites is important for understanding how the compound is processed and whether any of the metabolites are active or potentially toxic. ijpras.comwuxiapptec.com

Metabolite studies of this compound have been conducted in rats. researchgate.net For other compounds, techniques like ultra-high performance liquid chromatography-tandem quadrupole time-of-flight mass spectrometry have been used to identify metabolites in biological samples from animals. mdpi.comnih.gov These studies can reveal metabolic pathways, such as oxidation and glucuronide conjugation. mdpi.com While the specific metabolites identified for this compound in rats were not detailed in the provided search results, the existence of such studies is confirmed. researchgate.net

Synergistic Effects and Combination Therapies Involving Bromotetrandrine

Bromotetrandrine as a Chemosensitizer with Conventional Anticancer Drugs

This compound has been investigated for its ability to enhance the cytotoxic effects of several widely used chemotherapy drugs. This chemosensitizing effect is particularly relevant in the context of MDR, a major challenge in cancer treatment. iiarjournals.org

Combination with Doxorubicin (B1662922) and Daunorubicin (B1662515)

Studies have shown that this compound can significantly enhance the cytotoxicity of doxorubicin (Dox) in certain cancer cell lines, including those exhibiting P-glycoprotein-mediated multidrug resistance. iiarjournals.org Co-encapsulated doxorubicin and this compound within lipid nanoemulsions have been explored for their potential in reversing multidrug resistance in breast cancer models, both in vitro and in vivo. frontiersin.orgtandfonline.comnih.gov The intracellular accumulation of doxorubicin was significantly increased in resistant cell lines when treated with this compound. iiarjournals.org

While the search results primarily focus on doxorubicin, daunorubicin is closely related as an anthracycline antibiotic and a derivative of daunorubicin is used as a starting material for semi-synthetic manufacturing of doxorubicin and epirubicin (B1671505). wikipedia.orgwikipedia.org Daunorubicin also interacts with DNA by intercalation and inhibition of macromolecular biosynthesis, similar to doxorubicin. wikipedia.org Given their similar mechanisms and structural relationship, it is plausible that this compound could exhibit synergistic effects with daunorubicin as well, although specific research on this combination was not prominently found in the provided results.

Synergy with Vincristine (B1662923), Paclitaxel (B517696), and Docetaxel (B913)

This compound has been shown to significantly enhance the cytotoxicity of vincristine, paclitaxel, and docetaxel in certain multidrug-resistant cancer cell lines. iiarjournals.org These drugs are key components of various chemotherapy regimens, and overcoming resistance to them is crucial for treatment success. Paclitaxel and docetaxel are taxanes that target tubulin, albeit with slightly different mechanisms. wikipedia.orgwikipedia.orgnih.govnih.gov Vincristine is a vinca (B1221190) alkaloid that also affects microtubules. nih.gov The ability of Br-Tet to enhance the efficacy of these mechanistically distinct drugs suggests a broader impact on drug resistance mechanisms.

Interaction with Epirubicin and Cisplatin (B142131)

Epirubicin, another anthracycline related to doxorubicin and daunorubicin, has also been investigated in combination with this compound. Co-administration of this compound and epirubicin significantly enhanced the antitumor activity of epirubicin in vivo without increasing toxicity in one study. iiarjournals.org Epirubicin, similar to other anthracyclines, acts by intercalating DNA strands and inhibiting DNA and RNA synthesis. wikipedia.org

Information regarding the direct interaction or synergistic effects of this compound with cisplatin was not explicitly detailed in the provided search results. Cisplatin is a platinum-based chemotherapy drug that works by forming cross-links in DNA, leading to cell death. nih.gov While this compound's role as a chemosensitizer against various drugs affecting DNA or microtubules has been shown, its potential synergy with platinum-based drugs like cisplatin would require specific investigation.

Combined Effects with Imatinib (B729) in Leukemia Models

Specific research detailing the combined effects of this compound with imatinib in leukemia models was not found within the provided search results. Imatinib is a tyrosine kinase inhibitor primarily used for chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) that are Philadelphia chromosome-positive, by inhibiting the Bcr-Abl tyrosine kinase. wikipedia.orgguidetopharmacology.orgnih.gov

Enhancement of Radiation Sensitization

Information specifically detailing the enhancement of radiation sensitization by this compound was not found within the provided search results.

Advanced Drug Delivery Systems for Bromotetrandrine

Nanocarrier-Mediated Delivery Approaches

Nanocarriers represent a versatile platform for the delivery of therapeutic agents. Their small size and tunable properties allow for improved biodistribution and accumulation at target sites through mechanisms such as the enhanced permeability and retention (EPR) effect or active targeting via surface modification with specific ligands nih.gov. Nanocarriers can also facilitate the intracellular uptake of drugs, often bypassing efflux pumps that contribute to MDR wikipedia.orgthegoodscentscompany.com. Both inorganic and organic nanocarriers have been developed and modified for targeted delivery thegoodscentscompany.comwikipedia.org.

Application of Iron Oxide Magnetic Nanoparticles (MNPs-Fe3O4)

Iron oxide magnetic nanoparticles (MNPs-Fe3O4) have been investigated as carriers for anticancer drugs, including bromotetrandrine fishersci.camims.comguidetopharmacology.orgnih.gov. These nanoparticles possess magnetic properties that can potentially be exploited for targeted delivery under an external magnetic field nih.govnih.govuni.lu. Studies have explored the use of MNPs-Fe3O4 co-loaded with daunorubicin (B1662515) and 5-bromotetrandrine (DNR/BrTet-MNPs) as a strategy to overcome MDR in leukemic cells fishersci.ca.

Research indicates that MNPs-Fe3O4, when combined with this compound, can significantly increase cytotoxicity against MDR cell lines, such as K562/A02 leukemic cells mims.com. These nanoparticles can be synthesized and modified, for instance, by coating with oleic acid and Pluronic F-127, resulting in spherical nanoparticles with a mean size of approximately 18.44 ± 1.84 nm and superparamagnetic properties guidetopharmacology.org.

Data from a study on DNR/BrTet-MNPs showed specific characteristics for the developed nanoparticles:

| Characteristic | Value |

| Hydrodynamic Average Size | 135 nm |

| Polydispersity Index (PDI) | 0.185 |

| Zeta Potential (in water) | -27.02 ± 0.75 mV |

| Saturation Magnetization (Ms) | 51.31 emu/g magnetic |

| Coercivity (Hc) | 15.67 Oe |

These MNPs demonstrated a sustained release profile for the loaded drugs fishersci.ca.

Lipid Nanoemulsions

Lipid nanoemulsions (LNEs) represent another class of nanocarriers explored for this compound delivery. LNEs are thermodynamically stable systems typically composed of an oil phase, a surfactant or mixture of surfactants, and an aqueous phase researchgate.net. They are particularly suitable for encapsulating hydrophobic drugs within their oil core researchgate.net.

A notable application involves the development of lipid nanoemulsions for the coencapsulation of doxorubicin (B1662922) (DOX) and this compound (referred to as W198 in some studies) to reverse multidrug resistance in breast cancer hznu.edu.cnhznu.edu.cnwikidata.org. These coencapsulated LNEs (DOX/W198-LNs) have shown enhanced cytotoxicity in DOX-resistant human breast cancer cells (MCF-7/ADR) compared to LNEs loaded only with DOX hznu.edu.cnwikidata.org.

Impact on Intracellular Accumulation and Targeted Delivery

A key advantage of using nanocarriers for this compound delivery is their ability to enhance intracellular accumulation of the drug, especially in resistant cancer cells mims.com. This compound itself has been shown to increase the intracellular accumulation of co-administered drugs like daunorubicin by inhibiting drug efflux pumps such as P-glycoprotein (P-gp) fishersci.camims.com. When this compound is delivered via nanocarriers, this effect can be further amplified.

Nanocarriers facilitate targeted delivery through passive mechanisms like the EPR effect, where nanoparticles accumulate in tumor tissues due to leaky vasculature and impaired lymphatic drainage, or through active targeting by conjugating targeting ligands to the nanoparticle surface nih.gov. Studies using coencapsulated DOX and W198 LNEs have demonstrated enhanced tumor uptake of DOX in in vivo xenograft models, highlighting the potential for targeted delivery with these systems hznu.edu.cn.

Strategies for Overcoming Drug Efflux via Nanotechnology

Multidrug resistance, often mediated by the overexpression of efflux pumps like P-gp, remains a significant challenge in cancer chemotherapy hznu.edu.cnnih.gov. Nanotechnology offers several strategies to overcome this efflux-mediated resistance. Nanocarriers can help circumvent drug efflux by promoting cellular uptake through endocytosis, thereby bypassing the efflux pumps located on the cell membrane wikipedia.orgthegoodscentscompany.com.

Dual-Drug Loading in Nanocarriers for Synergistic Effects

Loading multiple drugs into a single nanocarrier system allows for their simultaneous delivery to the target site, potentially leading to synergistic therapeutic effects nih.govthegoodscentscompany.comwikipedia.org. This approach can be particularly effective in overcoming MDR, as combining a chemotherapeutic agent with an MDR modulator like this compound within the same nanocarrier can enhance the intracellular concentration and efficacy of the chemotherapeutic drug fishersci.canih.gov.

The co-delivery of daunorubicin and this compound in MNPs (DNR/BrTet-MNPs) resulted in significantly greater antiproliferative activity compared to MNPs loaded with daunorubicin alone, demonstrating the synergistic effect of this compound as an MDR reversal agent fishersci.ca. Similarly, coencapsulated DOX and W198 (this compound) in lipid nanoemulsions led to significantly enhanced cytotoxicity in resistant breast cancer cells due to increased intracellular DOX uptake hznu.edu.cn. Dual-drug loading in nanocarriers can improve tumor inhibition efficiency through distinct targets researchgate.netnih.gov.

Stimuli-Responsive Nanomedicines

Stimuli-responsive nanomedicines are designed to release their drug payload in response to specific internal or external stimuli present at the disease site, such as pH, temperature, or redox potential wikipedia.orgguidetopharmacology.orgfishersci.caciteab.comscilit.comdineshkhedkar.co.inwikidata.orgguidetopharmacology.org. This controlled release mechanism can enhance the therapeutic index by maximizing drug concentration at the target site while minimizing systemic exposure.

While specific studies on stimuli-responsive systems solely for this compound were not prominently found within the search results, the concept is highly relevant to nanocarrier-mediated delivery for overcoming MDR. For example, magnetic nanoparticles can be utilized for magnetic hyperthermia upon exposure to an alternating magnetic field, and this localized heating can be combined with chemotherapy guidetopharmacology.orguni.lu. Furthermore, redox-responsive nanocarriers have been investigated as a strategy to overcome tumor MDR by facilitating drug release in the reducing environment of cancer cells nih.gov. The development of stimuli-responsive nanocarriers for the controlled release of this compound, potentially in combination with other agents, represents a promising avenue for future research in overcoming drug efflux and enhancing therapeutic outcomes.

Future Directions and Emerging Research Avenues for Bromotetrandrine

Continued Exploration of Novel Synthetic Analogues with Enhanced Potency and Selectivity

The development of novel synthetic analogues of bromotetrandrine is a critical area of future research. The aim is to create compounds with improved potency in reversing multidrug resistance and enhanced selectivity towards cancer cells, thereby minimizing potential off-target effects. This compound itself is a synthetically modified natural compound, demonstrating that structural alterations can lead to enhanced activity compared to its parent compound, tetrandrine (B1684364). nih.govnih.gov Studies have shown that synthetic modification of natural products can yield more potent and specific MDR reversal agents. nih.gov

Research into tetrandrine derivatives, including this compound, has explored various modification strategies to improve anticancer efficacy. researchgate.netresearchgate.net For instance, studies have investigated tetrandrine derivatives synthesized through reactions like the Suzuki coupling reaction, evaluating their antitumor activities against various cancer cell lines. researchgate.net The continued exploration of structure-activity relationships through the synthesis of new analogues is expected to yield compounds with superior pharmacological profiles.

In-Depth Elucidation of Unidentified Molecular Targets and Signaling Pathways

While this compound is known to interact with P-glycoprotein (P-gp), a key mediator of multidrug resistance, a comprehensive understanding of all its molecular targets and the intricate signaling pathways it influences is still evolving. scispace.comnih.govresearchgate.netnih.govmedchemexpress.combiomolther.org Future research aims to fully elucidate these interactions to better understand its mechanisms of action and identify potential new therapeutic applications.

Studies have indicated that this compound's ability to reverse MDR may be related to the downregulation of multidrug resistance associated protein 7 (MRP7) expression, in addition to its effects on P-gp. researchgate.net Research using quantitative proteomic analysis has identified proteins with significantly altered expression levels after this compound treatment in cancer cell lines, suggesting potential drug targets. tiprpress.com For example, in K562 cells, this compound treatment led to altered expression of proteins such as HMGB2, peroxiredoxin-2, eIF4A-I, TCP-1, GRP94, GST-π, and SFGHs. tiprpress.com Further research is needed to confirm these findings and explore the roles of these proteins and associated signaling pathways in the context of this compound's effects. tiprpress.com The involvement of pathways like the c-Jun N-terminal kinase (JNK)/c-Jun signaling pathway in the reversal of MDR by this compound has also been investigated. nih.gov

Data from a quantitative proteomic analysis comparing K562 cells treated with this compound (W198) to untreated cells showed changes in the expression of several proteins:

| Protein | Fold Change (W198 vs. Control) |

| HMGB2 | Up-expressed |

| Peroxiredoxin-2 | Up-expressed |

| eIF4A-I | Up-expressed |

| TCP-1 | Down-expressed |

| GRP94 | Down-expressed |

| GST-π | Down-expressed |

| SFGHs | Down-expressed |

| (8 other proteins) | Up or Down-expressed |

This table is based on findings from a quantitative proteomic analysis tiprpress.com.

Development of Integrated Combination Therapeutic Strategies

Given this compound's potential as an MDR modulator, a significant area of future research lies in developing integrated combination therapeutic strategies. Combining this compound with conventional chemotherapeutic agents or other targeted therapies could enhance treatment efficacy and overcome resistance in various cancers. nih.govnih.govoncotarget.com

Studies have explored the combination of this compound with agents like daunorubicin (B1662515) (DNR) and paclitaxel (B517696) in reversing MDR in leukemia cells. nih.gov The combination of this compound and DNR decreased levels of phosphorylated JNK1/2 and MDR1/P-gp, leading to increased intracellular accumulation of DNR and enhanced sensitivity of drug-resistant cells. nih.gov Furthermore, coencapsulating this compound with doxorubicin (B1662922) in lipid nanoemulsions has shown enhanced cytotoxicity in doxorubicin-resistant breast cancer cells and improved tumor uptake of doxorubicin in xenograft models. nih.govacs.org Research also suggests that combining this compound with magnetic nanoparticles could have a significant tumor-suppressing effect in MDR leukemia models. dovepress.comfrontiersin.org

Advanced Rational Design and Optimization of Drug Delivery Systems

Optimizing the delivery of this compound is crucial for improving its therapeutic index and reducing potential systemic toxicity. Future research will focus on advanced rational design and optimization of drug delivery systems, such as nanoparticles, liposomes, or other nanocarriers. scispace.comnih.govacs.orgfrontiersin.orgresearchgate.netglobalauthorid.commdpi.comoncotarget.compatsnap.comdovepress.com

Nanotechnology-based delivery systems can help overcome challenges associated with the poor solubility and bioavailability of some hydrophobic compounds like tetrandrine and its derivatives. scispace.comoncotarget.com Coencapsulation of this compound with other drugs in nanoformulations, such as lipid nanoemulsions, has demonstrated improved intracellular uptake and enhanced efficacy in drug-resistant cancer cells. nih.govacs.org Magnetic nanoparticles have also been explored as a delivery system for this compound in combination therapy. dovepress.comfrontiersin.org These advanced delivery systems aim to achieve targeted delivery to tumor sites, controlled release of the drug, and improved pharmacokinetic profiles. acs.orgmdpi.com

Leveraging Computational Biology and Artificial Intelligence in this compound Research

Computational biology and artificial intelligence (AI) are expected to play an increasingly significant role in accelerating this compound research. southampton.ac.ukku.dkpreprints.orgwayne.eduharvard.educam.ac.ukamegroups.orgnct-dresden.de These tools can be leveraged for various applications, including the prediction of novel synthetic analogues with desired properties, the identification of potential molecular targets and pathways, the simulation of drug-target interactions, and the optimization of drug delivery systems.

Computational approaches, such as molecular docking and dynamics simulations, can provide insights into the binding of compounds like this compound to target proteins like P-gp. researchgate.net AI and machine learning algorithms can analyze large biological datasets to identify patterns and predict vulnerabilities in cancer cells, potentially revealing new avenues for this compound's application. cam.ac.ukamegroups.org Leveraging these computational tools can streamline the research process, reduce the need for extensive experimental screening, and facilitate the rational design of more effective this compound-based therapies. preprints.orgharvard.edu

Q & A

Q. What experimental models are used to validate bromotetrandrine’s multidrug resistance (MDR) reversal mechanisms?

this compound’s MDR reversal efficacy is typically validated using in vitro and in vivo models. In vitro, drug-resistant cancer cell lines (e.g., MX-1/T paclitaxel-resistant cells) are treated with this compound to assess P-glycoprotein (P-gp) inhibition via flow cytometry and rhodamine-123 efflux assays . In vivo, xenograft models in nude mice are employed to evaluate tumor regression synergism with chemotherapeutics like cisplatin, using histopathology and biomarker analysis (e.g., reduced LRP expression) .

Q. How is this compound’s cytotoxic efficacy quantified in preclinical studies?

Cytotoxicity is measured via dose-response curves using IC50 values derived from MTT or CCK-8 assays. Synergism with chemotherapeutics is calculated using the combination index (CI) method, where CI < 1 indicates synergy. P-gp inhibition is quantified via calcein-AM retention assays .

Q. What pharmacokinetic parameters are critical for assessing this compound’s bioavailability?

Key parameters include plasma half-life (t1/2), maximum concentration (Cmax), area under the curve (AUC), and volume of distribution (Vd). Phase I clinical trials typically use high-performance liquid chromatography (HPLC) or LC-MS for quantification .

Q. How is this compound’s safety profile evaluated in early-phase trials?

Phase I trials assess dose-limiting toxicities (DLTs) via graded adverse event monitoring (CTCAE criteria), hematological/biochemical panels, and ECG for cardiotoxicity. Animal studies prior to clinical trials evaluate acute/chronic toxicity in rodents and non-human primates .

Advanced Research Questions

Q. What methodological challenges arise when designing Phase I/II clinical trials for this compound as an MDR reversal agent?

Challenges include optimizing dose-escalation protocols to balance efficacy and toxicity, particularly when combined with chemotherapy. Adaptive trial designs (e.g., 3+3 schema) are used to determine the maximum tolerated dose (MTD). Biomarker-driven stratification (e.g., P-gp expression levels) ensures participant homogeneity .

Q. How can contradictory data on this compound’s efficacy across cancer types be resolved?

Contradictions may stem from variability in P-gp isoform expression or tumor microenvironment factors. Meta-analyses of preclinical datasets, stratified by cancer type and resistance mechanisms, can identify confounding variables. In silico modeling of drug-protein interactions (e.g., molecular docking) further clarifies target specificity .

Q. What experimental strategies validate this compound’s synergistic effects with non-chemotherapeutic agents (e.g., immunotherapies)?

Co-administration studies with immune checkpoint inhibitors (e.g., anti-PD-1) require flow cytometry to quantify tumor-infiltrating lymphocytes (TILs) and cytokine profiling (ELISA). Orthotopic models with immune-competent hosts are preferred to simulate human immune interactions .

Q. How are biomarkers for this compound-induced MDR reversal identified and standardized?

Proteomic profiling (e.g., Western blot, mass spectrometry) identifies candidate biomarkers like P-gp, LRP, or NF-κB pathway proteins. Clinical validation involves correlating biomarker levels (via IHC or qPCR) with patient outcomes in retrospective cohorts. Standardization requires adherence to REMARK guidelines for biomarker reporting .

Methodological Considerations

- Data Reproducibility : Follow guidelines for experimental rigor (e.g., blinding, sample-size calculations, triplicate assays) .

- Conflict Resolution : Use systematic reviews (PRISMA framework) to address contradictory findings .

- Clinical Translation : Align preclinical models with clinical endpoints (e.g., progression-free survival) for translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.